

# The Role of MLLT10 (AF10) in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

MLLT10, also known as **AF10**, is a critical transcriptional regulator with multifaceted roles in normal development and disease. Primarily recognized as a key cofactor for the histone methyltransferase DOT1L, MLLT10 is integral to the regulation of gene expression through chromatin modification. Its dysregulation, most notably through chromosomal translocations, is a significant driver in the pathogenesis of aggressive forms of acute leukemia. This technical guide provides an in-depth exploration of MLLT10's core functions, its mechanism of action in transcriptional control, its involvement in disease, and detailed protocols for its experimental investigation.

# Core Mechanism of Action in Transcriptional Regulation

MLLT10's primary role in transcriptional regulation is executed through its partnership with DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation in humans. MLLT10 functions as an essential cofactor, forming a stable complex with DOT1L that is crucial for its enzymatic activity and localization to chromatin.

# The MLLT10-DOT1L Complex and H3K79 Methylation



MLLT10 directly interacts with DOT1L, and this association is required for the methyltransferase activity of DOT1L in certain cellular contexts, such as in leukemic cells.[1][2] The complex is responsible for mono-, di-, and tri-methylation of H3K79. H3K79 methylation is predominantly associated with actively transcribed regions of the genome and is thought to facilitate transcriptional elongation. However, emerging evidence also points to a surprising role for the DOT1L complex in transcriptional initiation.[3] It has been shown to recruit the general transcription factor TFIID and enhance H2B mono-ubiquitination, both key events in the initiation of transcription.[3]

### **Protein Domains and Recruitment to Chromatin**

MLLT10 possesses several key functional domains that mediate its interactions and recruitment to specific genomic loci:

- PHD Fingers: Plant Homeodomain (PHD) fingers are known "reader" domains that recognize specific histone modifications. While the specific targets of MLLT10's PHD fingers are an area of ongoing research, these domains are critical for interpreting the epigenetic landscape and tethering the MLLT10-DOT1L complex to chromatin.
- Leucine Zipper: This domain is involved in protein-protein interactions and self-association, which may facilitate the formation of larger regulatory complexes.[4][5]
- PZP Domain: The PZP domain of MLLT10 has been shown to sense unmodified H3K27, providing a mechanism to regulate the DOT1L-mediated methylation of H3K79.[5]

The recruitment of the MLLT10-DOT1L complex is a tightly regulated process, ensuring that H3K79 methylation occurs at appropriate gene loci.





Diagram 1: MLLT10-DOT1L signaling pathway for transcriptional activation.

# **Role in Development and Disease**

The MLLT10-DOT1L complex plays a vital role in normal physiological processes. Studies in mice have demonstrated its essential function in male fertility, specifically in promoting the histone-to-protamine transition during spermiogenesis.[1][2][6] Loss of either MLLT10 or DOT1L leads to histone retention in sperm, reduced testis weight, and subfertility.[1][2][6]

## **MLLT10** in Acute Leukemia

MLLT10 is most prominently implicated in onco-hematology. It is a frequent partner in chromosomal translocations that give rise to fusion oncoproteins, driving aggressive forms of acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[7][8]

Common MLLT10 fusion partners include:

- KMT2A (MLL): The KMT2A-MLLT10 fusion is one of the most common chimeric genes in acute leukemia with KMT2A rearrangements, occurring in approximately 8% of cases and 18% of AML cases.[7]
- PICALM: The PICALM-MLLT10 fusion, resulting from a t(10;11) translocation, is found in T-ALL, AML, and mixed-phenotype acute leukemia.[8][9][10]



 Other Partners: Other identified fusion partners include DDX3X, HNRNPH1, TEC, and NAP1L1, among others.[8][11]

These fusion proteins retain the domains of MLLT10 that interact with DOT1L, leading to the aberrant recruitment of the complex to ectopic genomic locations. This results in the inappropriate H3K79 methylation and subsequent overexpression of pro-leukemic genes, most notably the HOXA gene cluster, which is critical for hematopoietic stem cell self-renewal.[8][11] [12] Patients with leukemias harboring MLLT10 rearrangements often face a poor prognosis and high rates of relapse.[8][10][13]

# **Quantitative Data Summary**

**Table 1: Prevalence and Outcomes of MLLT10** 

Rearrangements in Pediatric Acute Leukemia

| Fusion Type             | Leukemia<br>Subtype | Prevalence             | 5-Year Overall<br>Survival (OS)                  | Notes                                            |
|-------------------------|---------------------|------------------------|--------------------------------------------------|--------------------------------------------------|
| KMT2A::MLLT10           | Pediatric AML       | ~82% of MLLT10 fusions | 49.2%                                            | Associated with high-risk disease.[14]           |
| PICALM::MLLT1           | Pediatric AML       | ~10% of MLLT10 fusions | Poor; specific % not consistently reported       | Associated with high relapse rates.[8][10]       |
| PICALM::MLLT1           | T-ALL               | ~6-10%                 | Variable (46% to<br>83% in different<br>studies) | Confers<br>intermediate-to-<br>high risk.[9][15] |
| Other MLLT10<br>Fusions | Pediatric AML       | ~8% of MLLT10 fusions  | Poor                                             | Includes partners<br>like DDX3X,<br>TEC, etc.[8] |

# Table 2: Gene Expression Changes in MLLT10-Rearranged Leukemia



| Gene/Pathway                        | Fold Change          | Leukemia Context                                              | Significance                                                        |
|-------------------------------------|----------------------|---------------------------------------------------------------|---------------------------------------------------------------------|
| HOXA Gene Cluster<br>(e.g., HOXA11) | >4.7-log fold higher | AML with MLLT10<br>fusions vs. non-<br>rearranged             | Key oncogenic driver;<br>promotes<br>leukemogenesis.[8]             |
| HHEX Gene                           | >1.5-fold higher     | T-ALL with MLLT10<br>fusions vs. other<br>HOXA-positive T-ALL | Suggests a specific signature within the HOXA T-ALL category.  [11] |
| BCL2                                | Higher expression    | PICALM::MLLT10<br>positive leukemia                           | Implies potential sensitivity to venetoclax (a BCL2 inhibitor).[12] |

# **Experimental Protocols**

Investigating the function of MLLT10 and its complexes requires specific molecular biology techniques. Detailed below are methodologies for key experiments.

# Co-Immunoprecipitation (Co-IP) for MLLT10-DOT1L Interaction

This protocol is used to isolate and confirm the physical interaction between MLLT10 and its binding partners, such as DOT1L, from cell lysates.





Diagram 2: Experimental workflow for Co-Immunoprecipitation (Co-IP).



#### Methodology:

- Cell Lysis:
  - Harvest cultured cells (e.g., 293T cells transfected with tagged MLLT10 and DOT1L, or a leukemic cell line endogenously expressing the proteins).
  - Wash cells twice with ice-cold PBS.[16]
  - Lyse cells on ice for 30 minutes in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with low salt, or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[16][17]
  - Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
     Collect the supernatant containing the protein lysate.[16]
- Pre-clearing (Optional but Recommended):
  - $\circ$  To reduce non-specific binding, add 20-30  $\mu$ L of Protein A/G agarose or magnetic beads to the cell lysate.[18]
  - Incubate with rotation for 1 hour at 4°C.
  - Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[18]
- Immunoprecipitation:
  - Add 2-5 μg of a high-quality primary antibody against MLLT10 (the "bait" protein) to the pre-cleared lysate.
  - As a negative control, use a non-specific IgG from the same host species in a separate tube.
  - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[19]
- Complex Capture:
  - Add 30-50 μL of Protein A/G bead slurry to each sample.



 Incubate with rotation for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[19]

#### Washing:

- Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes) and discard the supernatant.[19]
- Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or wash buffer. With each
  wash, resuspend the beads and then pellet them. This step is critical to remove nonspecifically bound proteins.[19]
- Elution and Analysis:
  - After the final wash, remove all supernatant.
  - Resuspend the beads in 30-50 μL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the proteins and denature them.
  - Pellet the beads, and load the supernatant onto an SDS-PAGE gel.
  - Perform a Western blot analysis using a primary antibody against the suspected interacting partner (e.g., DOT1L). A band corresponding to DOT1L in the MLLT10 IP lane (but not the IgG control lane) confirms the interaction.

## **Chromatin Immunoprecipitation (ChIP-seq)**

ChIP-seq is used to identify the genome-wide binding sites of MLLT10, providing insight into the genes it directly regulates.





Diagram 3: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).



#### Methodology:

- Cross-linking:
  - Treat cultured cells (~1-5 x 107 cells) with formaldehyde (final concentration of 0.75-1%)
     directly in the culture media.[20]
  - Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[20]
  - Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- · Cell Lysis and Chromatin Shearing:
  - Harvest and wash cells with cold PBS.
  - Lyse cells using a series of buffers to first isolate the nuclei.
  - Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).
  - Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication time and power is critical.
- Immunoprecipitation:
  - Take an aliquot of the sheared chromatin to serve as the "input" control.
  - Incubate the remaining chromatin (~25 µg) overnight at 4°C with a ChIP-grade antibody against MLLT10.[20]
  - Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
- Washing and Elution:
  - Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.



- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- Reverse Cross-linking and DNA Purification:
  - Add NaCl to the eluates and the input sample and incubate at 65°C for several hours (or overnight) to reverse the formaldehyde cross-links.
  - Treat with RNase A and then Proteinase K to remove RNA and protein.
  - Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Analysis:
  - The purified DNA can be quantified. Successful enrichment of known target loci (e.g., the HOXA9 promoter) can be verified by qPCR.
  - For genome-wide analysis, prepare a sequencing library from the ChIP DNA and input
     DNA samples and perform next-generation sequencing (NGS).[22]
  - Bioinformatic analysis (peak calling) is then used to identify genomic regions significantly enriched in the MLLT10 IP sample compared to the input control.

## **Luciferase Reporter Assay**

This assay measures the ability of MLLT10 or its fusion variants to activate or repress transcription from a specific gene promoter.





Diagram 4: Experimental workflow for a Dual-Luciferase Reporter Assay.



#### Methodology:

#### Plasmid Constructs:

- Reporter Plasmid: Clone the promoter region of a putative MLLT10 target gene (e.g., HOXA9) upstream of a firefly luciferase reporter gene.
- Effector Plasmid: A plasmid that expresses the full-length MLLT10 protein, a fusion protein (e.g., PICALM-MLLT10), or an empty vector control.
- Internal Control Plasmid: A plasmid that constitutively expresses a second reporter,
   typically Renilla luciferase, used to normalize for transfection efficiency and cell viability.
   [23]

#### Transfection:

- Seed cells (e.g., HEK293T) in a multi-well plate (e.g., 24- or 96-well).
- Co-transfect the cells with the reporter, effector, and internal control plasmids using a suitable transfection reagent. Key conditions to test include:
  - Reporter + Empty Vector (Baseline activity)
  - Reporter + MLLT10 Effector
  - Reporter + MLLT10-Fusion Effector

#### Incubation and Lysis:

- Incubate the cells for 24-48 hours post-transfection to allow for expression of the proteins and the luciferase reporter.[24]
- Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

#### Luminescence Measurement:

Transfer the cell lysate to a white, opaque 96-well plate.



- Use a luminometer with dual injectors. The instrument first injects the firefly luciferase substrate (luciferin) and measures the resulting luminescence (relative light units, RLUs).
   [24]
- It then injects a second reagent that quenches the firefly reaction and provides the substrate (coelenterazine) for Renilla luciferase, measuring the second signal.
- Data Analysis:
  - For each well, normalize the data by calculating the ratio of Firefly RLU to Renilla RLU.[23]
  - Calculate the fold change in promoter activity by comparing the normalized ratio of the effector-transfected cells (e.g., MLLT10) to that of the empty vector control cells. A significant increase indicates transcriptional activation by MLLT10.

### **Conclusion and Future Directions**

MLLT10 is a central player in transcriptional regulation, primarily through its role as a vital cofactor for the DOT1L methyltransferase. The MLLT10-DOT1L complex is essential for proper H3K79 methylation, a mark associated with active transcription. The hijacking of this mechanism by chromosomal translocations that produce MLLT10 fusion proteins is a key driver of leukemogenesis, leading to the misregulation of critical developmental genes like the HOXA cluster. The poor prognosis associated with MLLT10-rearranged leukemias underscores the need for targeted therapies. Given the enzymatic nature of its partner, DOT1L, small molecule inhibitors targeting the methyltransferase activity of the DOT1L/MLLT10 complex represent a promising therapeutic avenue for these aggressive cancers. Further research into the specific recruitment mechanisms of MLLT10 and the downstream consequences of its activity will be crucial for developing more effective and targeted treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. The DOT1L-MLLT10 complex regulates male fertility and promotes histone removal during spermiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pnas.org [pnas.org]
- 4. genecards.org [genecards.org]
- 5. MLLT10 MLLT10 histone lysine methyltransferase DOT1L cofactor [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 6. The DOT1L-MLLT10 complex regulates male fertility and promotes histone removal during spermiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MLLT10 | Cancer Genetics Web [cancer-genetics.org]
- 8. Structural variants involving MLLT10 fusion are associated with adverse outcomes in pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic and Global Gene Expression Profiling in Pediatric and Young Adult Acute Leukemia with PICALM::MLLT10 Fusion PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Validate User [ashpublications.org]
- 12. PICALM::MLLT10 may indicate a new subgroup of acute leukemias with miscellaneous immunophenotype and poor initial treatment response but showing sensitivity to venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural variants involving MLLT10 fusion are associated with adverse outcomes in pediatric acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Co-Immunoprecipitation (Co-IP) Technical Profacgen [profacgen.com]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous proteinprotein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Immunoprecipitation Procedure [sigmaaldrich.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples
   PMC [pmc.ncbi.nlm.nih.gov]



- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays |
   Thermo Fisher Scientific US [thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- To cite this document: BenchChem. [The Role of MLLT10 (AF10) in Transcriptional Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192129#role-of-mllt10-in-transcriptional-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com